molecular formula C27H27N5O2 B2856967 N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 941945-89-7

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2856967
CAS No.: 941945-89-7
M. Wt: 453.546
InChI Key: LYFATHHMDDQDRR-UHFFFAOYSA-N
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Description

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a 4-methylpiperazine moiety at position 6 and a phenyl group at position 3. The phenyl group is further linked to a naphthalen-2-yloxyacetamide side chain. The naphthalene moiety may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2/c1-31-14-16-32(17-15-31)26-13-12-25(29-30-26)21-6-9-23(10-7-21)28-27(33)19-34-24-11-8-20-4-2-3-5-22(20)18-24/h2-13,18H,14-17,19H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFATHHMDDQDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison with Triazole Analogs

Compound Core Structure Substituent HRMS [M+H]+ (Calc/Found) Key IR Peaks (cm⁻¹)
Target Compound Pyridazine 4-Methylpiperazine N/A ~1670 (C=O), ~1250 (C–O)
6a () Triazole Phenyl 404.1359/404.1348 1671 (C=O), 1254 (C–O)
6m () Triazole 4-Chlorophenyl 393.1118/393.1112 1678 (C=O), 785 (C–Cl)

Pyrimidine-Piperazine Acetamides ()

The European Patent (EP 2 903 618 B1) describes N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide, which shares the 4-methylpiperazine group but incorporates a pyrimidine core. Key differences include:

  • Heterocycle Electronics : Pyridazine (two adjacent nitrogen atoms) vs. pyrimidine (nitrogens at positions 1 and 3), affecting dipole moments and hydrogen-bonding capacity.
  • Substituent Placement : The target compound’s piperazine is at position 6 of pyridazine, whereas the patent compound places it at position 4 of pyrimidine. This may influence binding to kinase targets .

Indole-Based Acetamides ()

N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y) features an indole core, which introduces steric bulk and hydrophobicity absent in the target compound. The tert-butyl and chlorobenzoyl groups enhance lipophilicity but may reduce solubility compared to the target’s naphthalen-2-yloxy group .

Table 2: Physicochemical Properties of Compared Compounds

Compound Type Core Heterocycle LogP (Predicted) Water Solubility (mg/mL)
Target Compound Pyridazine ~3.5 ~0.01
Triazole Analogs Triazole 2.8–3.2 0.05–0.1
Pyrimidine-Piperazine Pyrimidine ~4.0 ~0.005
Indole Analogs Indole >5.0 <0.001

Structural and Functional Analysis

  • Core Heterocycles : Pyridazine (target) offers a planar structure for π-stacking, while triazole (6a–m) provides hydrogen-bonding sites. Pyrimidine (patent compound) balances both properties.
  • Synthetic Routes : The target compound likely requires palladium-catalyzed coupling for pyridazine functionalization, contrasting with copper-catalyzed cycloaddition in triazole analogs .

Preparation Methods

Nucleophilic Substitution for Ether Formation

Naphthalen-2-ol reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature) to yield 2-(naphthalen-2-yloxy)acetyl chloride. Subsequent hydrolysis or direct amidation generates the acid or activated ester.

Reaction Conditions :

Reagent Solvent Temperature Time Yield
Chloroacetyl chloride DCM 0°C → RT 2 h 85%
Triethylamine - - - -

Synthesis of 4-(6-(4-Methylpiperazin-1-yl)Pyridazin-3-yl)Aniline

Pyridazine Ring Construction

Pyridazine cores are synthesized via cyclization of 1,4-dicarbonyl precursors or [4+2] cycloadditions. Patent US20120225904A1 describes pyridazine formation using triphosgene-mediated carbonylative cyclization:

Example Protocol :

  • React 3-fluoro-5-iodo-4-methylbenzoic acid with triphosgene in tetrahydrofuran (THF).
  • Add ammonium hydroxide to form the pyridazinone intermediate.
  • Chlorinate using N-chlorosuccinimide (NCS) in dimethylformamide (DMF).

Suzuki-Miyaura Coupling for Aryl Attachment

Aryl boronic acids couple with halogenated pyridazines under palladium catalysis. For instance, 6-chloropyridazin-3-amine reacts with 4-aminophenylboronic acid using [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride in toluene/water (Na2CO3, 90°C).

Optimized Conditions :

Catalyst Base Solvent Yield
Pd(dppf)Cl2 Na2CO3 Toluene/H2O 78%

Piperazine Substitution via SNAr

4-Methylpiperazine displaces chloride on 6-chloropyridazine-3-amine in DMF at 120°C for 12 h. Microwave-assisted synthesis (160°C, 6 h) enhances efficiency.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activate 2-(naphthalen-2-yloxy)acetic acid with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. Add 4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)aniline to form the acetamide.

Critical Parameters :

  • Molar Ratio : 1:1.2 (acid:amine)
  • Reaction Time : 24 h at room temperature
  • Workup : Aqueous NaHCO3 wash, column chromatography (SiO2, ethyl acetate/hexane)

Crystallization and Purification

Solvent-Antisolvent Recrystallization

Dissolve the crude product in hot ethanol, then add hexane to induce crystallization. Patent CA3029960A1 highlights similar methods for analogous acetamides.

Purity Enhancement :

  • Crystallization Solvents : Ethanol, acetonitrile
  • Yield Post-Recrystallization : 92%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyridazine-H), 7.85–7.20 (m, 11H, naphthyl + phenyl), 4.70 (s, 2H, OCH2CO), 3.60 (m, 8H, piperazine).
  • HRMS : [M+H]+ calcd. for C29H28N5O2: 486.2141; found: 486.2139.

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with substitution reactions under alkaline conditions (e.g., coupling pyridazine and naphthol derivatives) . Subsequent steps may involve reductive amination for introducing the 4-methylpiperazine moiety .
  • Click chemistry : Utilize copper-catalyzed 1,3-dipolar cycloaddition for triazole or acetamide linkage formation, as demonstrated in structurally similar compounds .
  • Purification : Recrystallization using ethanol or ethyl acetate, with TLC (hexane:ethyl acetate, 8:2) for reaction monitoring . Optimize yields by adjusting solvent polarity (e.g., tert-butanol/water mixtures) .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodology :

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and assess stereochemistry (e.g., δ 5.38 ppm for –NCH₂CO– in similar acetamides) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks with <1 ppm error) .
  • HPLC : Monitor purity (>95%) and stability under varying pH/solvent conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated to enhance pharmacological profiles?

  • Methodology :

  • Substituent variation : Replace the naphthyloxy group with fluorophenyl or nitrophenyl moieties to assess bioactivity shifts .
  • Enzymatic assays : Test inhibitory effects on kinases or receptors using in vitro models (e.g., IC₅₀ determination) .
  • Computational modeling : Perform docking studies with target proteins (e.g., COX-2 or EGFR) to predict binding affinities .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

  • Methodology :

  • SHELX refinement : Use SHELXL for high-resolution data to address twinning or disorder, particularly for flexible piperazine groups .
  • Cross-validation : Correlate crystallographic data with NMR/IR results (e.g., C=O stretching at 1671 cm⁻¹) to confirm bond angles .

Q. How can thermodynamic stability and reactivity under varying conditions be systematically evaluated?

  • Methodology :

  • Kinetic studies : Monitor degradation rates via HPLC under acidic/alkaline conditions (e.g., t₁/₂ determination at pH 2–9) .
  • Solvent effects : Test solubility in DMSO, ethanol, and aqueous buffers to optimize formulation .
  • Accelerated stability testing : Use elevated temperatures (40–60°C) to predict long-term storage stability .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

  • Methodology :

  • Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvation effects) .
  • Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels in kinase assays) to rule out false negatives .

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